N-(3-Aminopropyl)methacrylamide hydrochloride

Hydrolytic Degradation Biomaterial Stability Dental Adhesives

Choose APMA·HCl (CAS 72607-53-5) for its unmatched hydrolytic stability—far exceeding methacrylate esters—ensuring long-term integrity in implantable hydrogels, drug delivery depots, and antimicrobial coatings. The primary amine (pKa ≈10.0) enables pH-responsive behavior, high anionic drug loading, and precise post-polymerization bioconjugation. With aqueous RAFT compatibility yielding dispersities ≤1.1, APMA·HCl delivers the molecular precision critical for gene therapy vectors and block copolymer architectures. Available in ≥98% (HPLC) purity, stabilized with ≤1,000 ppm MEHQ. Bulk and custom packaging available.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
CAS No. 72607-53-5
Cat. No. B008985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminopropyl)methacrylamide hydrochloride
CAS72607-53-5
SynonymsN-(3-AMINOPROPYL) METHACRYLAMIDE; N-(3-AMINOPROPYL)METHACRYLAMIDE HYDROCHLORIDE; n-(3-aminopropyl)-2-methyl-2-propenamidmonohydrochloride; N-(3-Aminopropyl)-methacrylamideHCl; 3-Methacrylamidopropylammonium chloride.; N-(3-Aminopropyl)methacrylamide hydro
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)NCCCN.Cl
InChIInChI=1S/C7H14N2O.ClH/c1-6(2)7(10)9-5-3-4-8;/h1,3-5,8H2,2H3,(H,9,10);1H
InChIKeyXHIRWEVPYCTARV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminopropyl)methacrylamide Hydrochloride (CAS 72607-53-5): Technical Specifications and Core Attributes for Biomedical Polymer Synthesis


N-(3-Aminopropyl)methacrylamide hydrochloride (APMA·HCl, CAS 72607-53-5) is a water-soluble, dual-functional monomer that integrates a polymerizable methacrylamide group with a reactive primary amine . This amine group imparts pH-responsiveness (pKa ≈ 10.0) and enables versatile post-polymerization conjugation . The compound is commercially supplied as a powder with a melting point of 123-128 °C, a purity of ≥98% (HPLC), and is often stabilized with ≤1,000 ppm MEHQ . Its unique combination of a hydrolytically stable methacrylamide backbone and a primary amine handle distinguishes it from analogous methacrylates and tertiary amine monomers.

The Functional Specificity of N-(3-Aminopropyl)methacrylamide Hydrochloride: Why In-Class Analogs Cannot Be Arbitrarily Substituted


The design space for amine-functionalized monomers is populated by several candidates, yet their performance is dictated by subtle molecular differences. For instance, methacrylamides like APMA·HCl exhibit significantly greater resistance to hydrolysis compared to methacrylate esters under identical acidic conditions, a critical factor for long-term biomedical applications [1]. Furthermore, the nature of the amine group—primary (APMA) versus tertiary (e.g., DMAPMA)—profoundly alters the electrostatic and antimicrobial profile of the resulting polymer [2]. Substituting APMA·HCl with a shorter-chain analog or a methacrylate counterpart fundamentally changes the polymer's reactivity, charge density, and in vivo stability, often with detrimental consequences for the intended application. The quantitative evidence detailed below establishes the specific performance deltas that preclude simple interchange.

N-(3-Aminopropyl)methacrylamide Hydrochloride (APMA·HCl) Head-to-Head Quantitative Evidence for Scientific Differentiation


Superior Hydrolytic Stability of Methacrylamide Backbone vs. Methacrylate Esters

The methacrylamide backbone of APMA·HCl provides a critical advantage in aqueous, acidic environments where methacrylate esters undergo rapid hydrolysis. A comparative NMR study of monomer hydrolysis at pH 1 over 30 days showed that amide monomers were significantly more stable than analogous methacrylates [1]. This stability is directly linked to long-term performance, with a representative methacrylamide adhesive maintaining its bond strength while a methacrylate control (HEMA) exhibited a 37% reduction after six months of aqueous storage [1]. This intrinsic resistance to ester hydrolysis directly translates to enhanced lifetime and reliability of APMA-derived materials.

Hydrolytic Degradation Biomaterial Stability Dental Adhesives

Enhanced Affinity and Drug Loading Capacity for Anionic Therapeutics (Atorvastatin)

In a comparative study of functional monomers for atorvastatin-eluting contact lenses, APMA·HCl demonstrated a dramatically superior affinity for the anionic drug compared to a related aminoethyl methacrylate. Copolymerization of APMA·HCl endowed hydrogels with a drug loading capacity of up to 11 mg/g and an exceptionally high affinity (KN/W > 200), whereas the comparator 2-aminoethyl methacrylate hydrochloride (AEMA) exhibited a lower affinity [1]. This quantitative difference is attributed to the optimized spacing and pKa of the primary amine in APMA·HCl, which facilitates stronger electrostatic interactions with the carboxylate group of atorvastatin.

Drug Delivery Hydrogel Contact Lens Atorvastatin

Distinct Antimicrobial Profile of Primary Amine vs. Tertiary Amine Analogs

The nature of the amine group is a critical determinant of antimicrobial activity and selectivity. A comparative study of copolymers containing APMA (primary amine) versus those containing DMAPMA or DEAPMA (tertiary amines) revealed a clear structure-activity relationship [1]. Polymers with a high fraction of primary amine (APMA) achieved complete inhibition of E. coli and B. subtilis growth at low concentrations under physiological pH and salt conditions, while exhibiting negligible hemolysis [1]. This indicates a superior therapeutic window compared to the more hydrophobic tertiary amine analogs, which can have altered toxicity profiles.

Antimicrobial Polymers RAFT Polymerization Cationic Polymer

Controlled Polymerization and Well-Defined Architecture via RAFT

APMA·HCl is compatible with Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enabling the synthesis of well-defined polymers with narrow molecular weight distributions [1]. Under optimized conditions, the RAFT polymerization of APMA·HCl yields polymers with a dispersity (Ð) of ≤ 1.1, a hallmark of controlled polymerization that is not achievable with many amino-functional methacrylates which can undergo side reactions [1]. This level of control allows for the precise construction of complex macromolecular architectures, such as block copolymers for targeted siRNA delivery, where the number of conjugation sites and block lengths are critically defined [2].

RAFT Polymerization Controlled Radical Polymerization Block Copolymer Click Chemistry

Reactivity Ratios Enable Controlled Copolymerization with Acrylic Acid

The copolymerization behavior of APMA·HCl with acrylic acid (AA) has been quantitatively defined, enabling the rational design of polyampholytes with predictable composition and multi-responsive properties [1]. The reactivity ratios were determined to be r_APM = 0.68 and r_AA = 0.48 [1]. This knowledge allows chemists to adjust feed ratios to minimize compositional drift and achieve targeted charge densities, a level of control not available without this fundamental data. The resulting polyampholytes exhibit both LCST and UCST behavior depending on composition, pH, and ionic strength, demonstrating the unique multi-responsive nature of materials derived from this monomer.

Polyampholyte Copolymerization Reactivity Ratio pH-Responsive

Optimized Application Scenarios for N-(3-Aminopropyl)methacrylamide Hydrochloride Based on Quantitative Evidence


Design of Long-Term Stable Biomedical Hydrogels and Implants

Given its superior hydrolytic stability over methacrylate esters [1], APMA·HCl is the monomer of choice for fabricating hydrogels and coatings intended for prolonged contact with physiological fluids. This includes implantable drug delivery depots, long-wear contact lenses, and tissue engineering scaffolds where maintenance of mechanical integrity and function over weeks or months is non-negotiable.

Formulation of High-Affinity Anionic Drug Delivery Systems

The quantifiably higher loading capacity and affinity of APMA·HCl for anionic therapeutics, such as atorvastatin [1], makes it an essential component in the development of next-generation drug delivery systems. This application extends to ocular inserts, transdermal patches, and targeted nanoparticles designed to complex and release nucleic acids (siRNA, DNA) or small molecule drugs with carboxylate or phosphate groups.

Synthesis of Selective Antimicrobial Polymers for Medical Device Coatings

The distinct antimicrobial profile of primary amine-containing polymers, which achieve potent bacterial inhibition with negligible hemolysis [1], positions APMA·HCl as a critical building block for infection-resistant medical device coatings. This includes coatings for catheters, surgical meshes, and orthopedic implants where prevention of biofilm formation without compromising biocompatibility is paramount.

Development of Precisely Engineered siRNA and Gene Delivery Vectors

The compatibility of APMA·HCl with aqueous RAFT polymerization, which yields polymers with dispersities ≤ 1.1 [1], is essential for creating well-defined block copolymer architectures for gene therapy [2]. The ability to control the number of amine conjugation sites and the length of cationic blocks is directly correlated with improved transfection efficiency and reduced toxicity, a critical requirement for clinical translation of nucleic acid therapeutics.

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